1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 96681-94-6
VCID: VC15982793
InChI: InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11)
SMILES:
Molecular Formula: C7H15N3OSi
Molecular Weight: 185.30 g/mol

1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one

CAS No.: 96681-94-6

Cat. No.: VC15982793

Molecular Formula: C7H15N3OSi

Molecular Weight: 185.30 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one - 96681-94-6

Specification

CAS No. 96681-94-6
Molecular Formula C7H15N3OSi
Molecular Weight 185.30 g/mol
IUPAC Name 1-methyl-2-trimethylsilyliminoimidazolidin-4-one
Standard InChI InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11)
Standard InChI Key UZKQEPDMLGHUOD-UHFFFAOYSA-N
Canonical SMILES CN1CC(=O)NC1=N[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially saturated imidazole ring (imidazolidin-4-one) substituted at position 1 with a methyl group and at position 2 with a trimethylsilylimino moiety. This configuration confers unique electronic properties, as the TMS group alters electron density across the ring system . Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₁₅N₃OSi
Molecular Weight185.30 g/mol
IUPAC Name1-methyl-2-trimethylsilyliminoimidazolidin-4-one
Canonical SMILESCN1CC(=O)NC1=NSi(C)C
InChI KeyUZKQEPDMLGHUOD-UHFFFAOYSA-N

The presence of the TMS group enhances the compound’s stability toward nucleophilic attack, a feature exploited in protective-group strategies during multi-step syntheses .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related silylated imidazole derivatives reveal distinct shifts attributable to the TMS group. For instance, the trimethylsilyl protons typically resonate as a singlet near δ 0.1–0.3 ppm in 1H^1H NMR, while the imine (C=N) carbon appears at ~160 ppm in 13C^{13}C NMR . Infrared (IR) spectra often show stretches for the carbonyl (C=O) group at ~1726 cm⁻¹ and Si–C vibrations near 800–860 cm⁻¹ .

Synthesis and Characterization

Synthetic Routes

A representative synthesis involves the silylation of a precursor imidazolidinone using trimethylsilyl chloride (TMSCl) in the presence of imidazole as a base :

  • Precursor Activation:
    The imidazolidin-4-one core is generated via cyclization of N-methylglycine derivatives under acidic conditions.

  • Silylation:
    Reaction with TMSCl and imidazole in dichloromethane (DCM) at room temperature introduces the TMS group at the imine nitrogen:

    Imidazolidinone+TMSClimidazole1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one\text{Imidazolidinone} + \text{TMSCl} \xrightarrow{\text{imidazole}} \text{1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one}

    Yields typically range from 50–60% after silica gel chromatography .

Optimization Challenges

Key challenges include:

  • Moisture Sensitivity: The TMS group hydrolyzes readily, necessitating anhydrous conditions.

  • Regioselectivity: Competing silylation at other nucleophilic sites (e.g., carbonyl oxygen) requires careful control of stoichiometry .

HazardPrecaution
Moisture SensitivityStore under inert gas (N₂/Ar)
Respiratory IrritationUse fume hood during handling
Environmental PersistenceAvoid aqueous waste streams

Future Directions

  • Pharmacological Profiling: Systematic evaluation of anticancer and antimicrobial activity.

  • Catalytic Applications: Exploration in asymmetric synthesis using chiral imidazole-metal complexes.

  • Stability Studies: Development of hydrolytically stable analogs via fluorinated silyl groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator